molecular formula C11H14Cl2N2O B14693485 2-Benzoyl-1,1-bis(2-chloroethyl)hydrazine CAS No. 33330-30-2

2-Benzoyl-1,1-bis(2-chloroethyl)hydrazine

Cat. No.: B14693485
CAS No.: 33330-30-2
M. Wt: 261.14 g/mol
InChI Key: BHABEVYEURFFCY-UHFFFAOYSA-N
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Description

2-Benzoyl-1,1-bis(2-chloroethyl)hydrazine is a chemical compound with the molecular formula C11H14Cl2N2O. It is also known by other names such as benzoic acid N,N-bis(2-chloroethyl)hydrazide and benzoic acid, 2,2-bis(2-chloroethyl)hydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-1,1-bis(2-chloroethyl)hydrazine typically involves the reaction of benzoic acid hydrazide with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of solvents such as ethanol or methanol can aid in the dissolution of reactants and facilitate the reaction. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-1,1-bis(2-chloroethyl)hydrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzoyl-1,1-bis(2-chloroethyl)hydrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzoyl-1,1-bis(2-chloroethyl)hydrazine involves the formation of DNA cross-links. The compound reacts with DNA, forming covalent bonds between the DNA strands, which can inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include DNA and various enzymes involved in DNA repair pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoyl-1,1-bis(2-chloroethyl)hydrazine is unique due to its specific structure, which allows for selective DNA cross-linking. This selectivity can result in fewer side effects compared to other similar compounds. Additionally, its benzoyl group provides distinct chemical properties that can be exploited in various synthetic applications .

Properties

CAS No.

33330-30-2

Molecular Formula

C11H14Cl2N2O

Molecular Weight

261.14 g/mol

IUPAC Name

N',N'-bis(2-chloroethyl)benzohydrazide

InChI

InChI=1S/C11H14Cl2N2O/c12-6-8-15(9-7-13)14-11(16)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,16)

InChI Key

BHABEVYEURFFCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN(CCCl)CCCl

Origin of Product

United States

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